![molecular formula C9H13NO B063485 (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 160127-75-3](/img/structure/B63485.png)
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Descripción general
Descripción
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as EBIO, is a small molecule compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is thought to activate potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel that results in an increase in potassium ion flux across the membrane. The exact mechanism of action of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol on other ion channels is less well understood.
Efectos Bioquímicos Y Fisiológicos
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to activating potassium channels, it has been shown to inhibit voltage-gated calcium channels and to increase intracellular calcium levels. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been shown to have vasodilatory effects and to reduce smooth muscle contraction in various tissues. These effects make (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol a useful tool for studying the function of ion channels and other membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. In addition, (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to be effective at activating potassium channels in a variety of experimental systems. However, there are also limitations to the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. For example, it may have off-target effects on other ion channels or membrane proteins. It may also have different effects in different experimental systems, depending on the expression levels and properties of the channels being studied.
Direcciones Futuras
There are several future directions for research involving (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. One area of interest is the development of more selective (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol analogs that can activate specific types of potassium channels. Another area of interest is the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol in combination with other compounds to study the function of ion channels and other membrane proteins. Finally, there is interest in using (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol as a therapeutic agent for various diseases, such as hypertension and epilepsy, that are associated with dysfunction of ion channels.
Aplicaciones Científicas De Investigación
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been used extensively in scientific research as a tool to study the function of ion channels and other membrane proteins. It has been shown to activate various types of potassium channels, including the KCa1.1 channel, which is involved in regulating smooth muscle contraction and neuronal excitability. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been used to study the function of other ion channels, including the TRPV4 channel, which is involved in sensing mechanical and osmotic stimuli.
Propiedades
Número CAS |
160127-75-3 |
|---|---|
Nombre del producto |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1 |
Clave InChI |
YRTHQTAVIFQEEG-VIFPVBQESA-N |
SMILES isomérico |
C#C[C@@]1(CN2CCC1CC2)O |
SMILES |
C#CC1(CN2CCC1CC2)O |
SMILES canónico |
C#CC1(CN2CCC1CC2)O |
Sinónimos |
1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


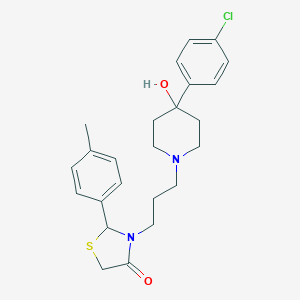
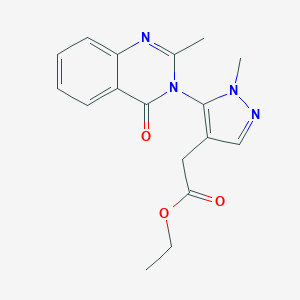
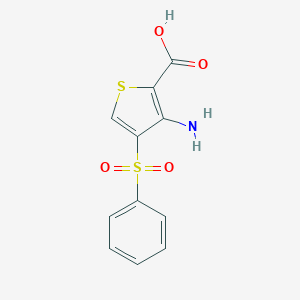
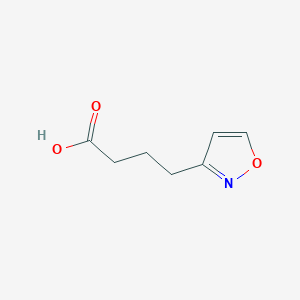
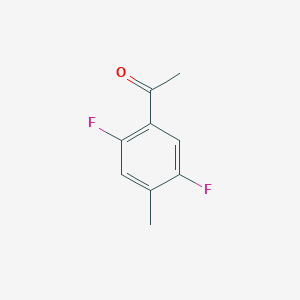
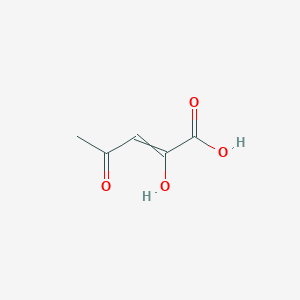

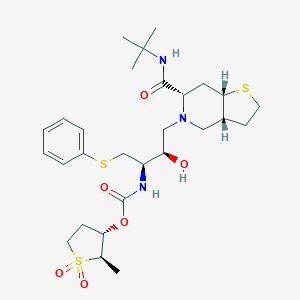
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
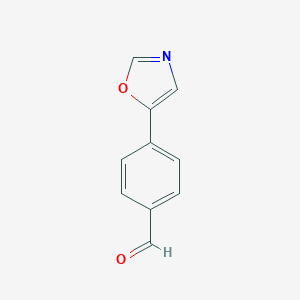

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
